5-Amino-1-(3-bromophenyl)-1h-pyrazole-4-carboxylic acid
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Overview
Description
5-AMINO-1-(3-BROMOPHENYL)-1H-PYRAZOLE-4-CARBOXYLICACID is a heterocyclic compound that belongs to the pyrazole family Pyrazoles are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-AMINO-1-(3-BROMOPHENYL)-1H-PYRAZOLE-4-CARBOXYLICACID typically involves the cyclization of appropriate precursors. One common method involves the reaction of 3-bromoaniline with ethyl acetoacetate in the presence of hydrazine hydrate. The reaction proceeds through the formation of an intermediate hydrazone, which then undergoes cyclization to form the pyrazole ring .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the final product. Additionally, the use of automated systems can improve the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
5-AMINO-1-(3-BROMOPHENYL)-1H-PYRAZOLE-4-CARBOXYLICACID can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The bromine atom can be reduced to form the corresponding hydrogen derivative.
Substitution: The bromine atom can be substituted with other functional groups, such as alkyl or aryl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or palladium on carbon (Pd/C) can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium alkoxides or Grignard reagents.
Major Products Formed
Oxidation: Formation of nitro derivatives.
Reduction: Formation of hydrogen derivatives.
Substitution: Formation of various substituted pyrazole derivatives.
Scientific Research Applications
5-AMINO-1-(3-BROMOPHENYL)-1H-PYRAZOLE-4-CARBOXYLICACID has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and as a precursor for various industrial chemicals.
Mechanism of Action
The mechanism of action of 5-AMINO-1-(3-BROMOPHENYL)-1H-PYRAZOLE-4-CARBOXYLICACID involves its interaction with specific molecular targets. It can act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity. The compound may also interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions .
Comparison with Similar Compounds
Similar Compounds
- 5-AMINO-1-(3-BROMOPHENYL)-3-METHYL-1H-PYRAZOLE-4-CARBONITRILE
- 5-AMINO-1-(3-BROMOPHENYL)-1H-PYRAZOLE-4-CARBONITRILE
- 5-AMINO-1-(3-BROMOPHENYL)-1H-PYRAZOLE-4-CARBOXYLICACID METHYL ESTER
Uniqueness
5-AMINO-1-(3-BROMOPHENYL)-1H-PYRAZOLE-4-CARBOXYLICACID is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the bromine atom and the carboxylic acid group allows for versatile chemical modifications, making it a valuable intermediate in organic synthesis .
Properties
Molecular Formula |
C10H8BrN3O2 |
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Molecular Weight |
282.09 g/mol |
IUPAC Name |
5-amino-1-(3-bromophenyl)pyrazole-4-carboxylic acid |
InChI |
InChI=1S/C10H8BrN3O2/c11-6-2-1-3-7(4-6)14-9(12)8(5-13-14)10(15)16/h1-5H,12H2,(H,15,16) |
InChI Key |
YYFWETRXHOVZSD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)Br)N2C(=C(C=N2)C(=O)O)N |
Origin of Product |
United States |
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